molecular formula C13H8Cl2N6O B10969575 2-[(3,4-dichlorophenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-[(3,4-dichlorophenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10969575
M. Wt: 335.15 g/mol
InChI Key: IPLMTRUMOIBFBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3,4-dichlorophenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines. These compounds have gained significant attention in scientific research due to their potential biological activities, particularly as inhibitors of cyclin-dependent kinase 2 (CDK2), which is a promising target for cancer treatment .

Preparation Methods

The synthesis of 2-[(3,4-dichlorophenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves several stepsThe reaction conditions typically involve the use of appropriate solvents, catalysts, and reagents to facilitate the desired transformations .

Chemical Reactions Analysis

2-[(3,4-dichlorophenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.

Scientific Research Applications

2-[(3,4-dichlorophenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3,4-dichlorophenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with CDK2. The compound binds to the active site of CDK2, inhibiting its activity and preventing the phosphorylation of target proteins. This inhibition disrupts the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H8Cl2N6O

Molecular Weight

335.15 g/mol

IUPAC Name

4-[(3,4-dichlorophenoxy)methyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C13H8Cl2N6O/c14-9-2-1-7(3-10(9)15)22-5-11-18-13-8-4-17-19-12(8)16-6-21(13)20-11/h1-4,6H,5H2,(H,17,19)

InChI Key

IPLMTRUMOIBFBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCC2=NN3C=NC4=C(C3=N2)C=NN4)Cl)Cl

Origin of Product

United States

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